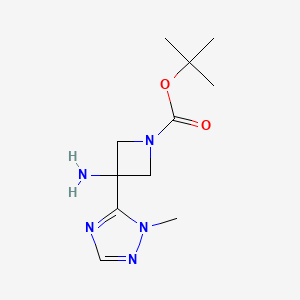
tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It is a water-soluble ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
- The compound’s unique structure combines a triazole ring, an azetidine ring, and a tert-butyl ester group.
tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate: C20H34N10O3S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the formation of the triazole and azetidine rings. Specific synthetic routes may vary, but copper-catalyzed click chemistry is commonly employed.
Reaction Conditions: The reaction typically occurs under mild conditions, using copper(I) catalysts and azide-alkyne substrates.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including click reactions, nucleophilic substitutions, and acid-base reactions.
Common Reagents and Conditions: Copper catalysts (such as BTTES or BTTAA), azides, alkynes, and mild solvents (e.g., water, DMF) are used.
Major Products: The major products depend on the specific reaction. For CuAAC, the product is a triazole-linked compound.
Scientific Research Applications
Chemistry: Used in bioconjugation, drug delivery, and materials science.
Biology: Enables site-specific labeling of biomolecules.
Industry: Bioorthogonal reactions for diagnostics and therapeutics.
Mechanism of Action
Targets: The compound interacts with azide- or alkyne-functionalized molecules.
Pathways: It facilitates bioconjugation by forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds: Other click chemistry ligands like BTTAA , 5-(1H-1,2,4-triazol-1-yl)nicotinic acid , and tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate .
Remember, this compound’s versatility makes it valuable in diverse scientific contexts
Properties
Molecular Formula |
C11H19N5O2 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(2-methyl-1,2,4-triazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O2/c1-10(2,3)18-9(17)16-5-11(12,6-16)8-13-7-14-15(8)4/h7H,5-6,12H2,1-4H3 |
InChI Key |
HKXZDQSBRGDYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC=NN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


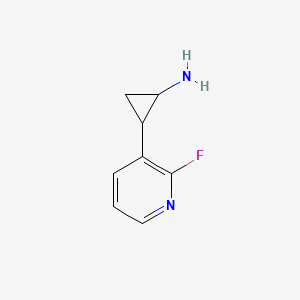

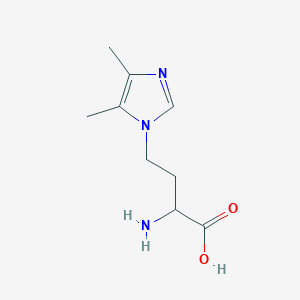
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
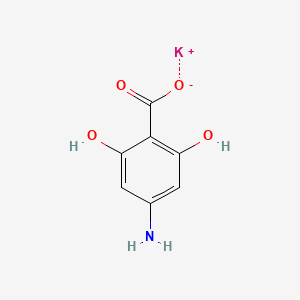

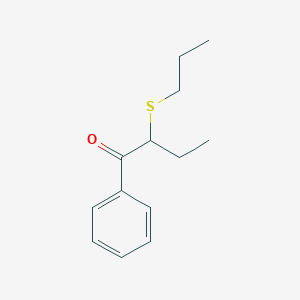
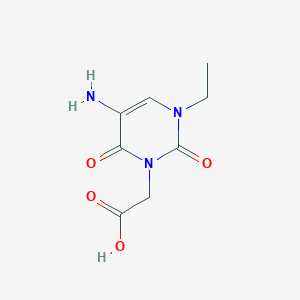
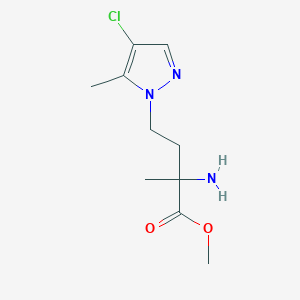
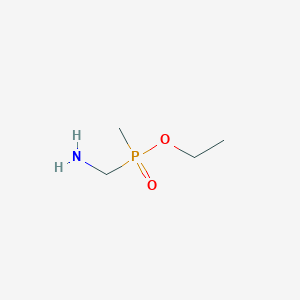
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
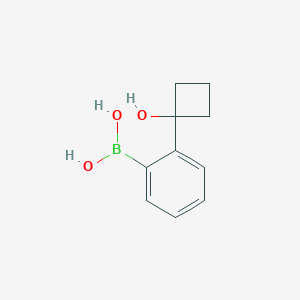
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
